4-Piperidinecarbonitrile, 1-(1-methylethyl)-
Overview
Description
4-Piperidinecarbonitrile, 1-(1-methylethyl)- is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of the isopropyl and cyano groups at positions 1 and 4, respectively, imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be synthesized through several methods. One common approach involves the alkylation of 4-cyanopiperidine with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- often involves the large-scale alkylation of 4-cyanopiperidine using isopropyl chloride or isopropyl bromide. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinecarbonitrile, 1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, or other derivatives.
Scientific Research Applications
4-Piperidinecarbonitrile, 1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarbonitrile, 1-(1-methylethyl)- involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit T-type calcium channels, which play a role in neuronal signaling and pain perception.
Comparison with Similar Compounds
4-Piperidinecarbonitrile, 1-(1-methylethyl)- can be compared with other piperidine derivatives, such as:
4-Cyanopiperidine: Lacks the isopropyl group, resulting in different chemical and biological properties.
1-Methyl-4-cyanopiperidine: Similar structure but with a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.
1-Isopropyl-4-aminopiperidine:
The unique combination of the isopropyl and cyano groups in 4-Piperidinecarbonitrile, 1-(1-methylethyl)- imparts distinct properties that make it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
1-propan-2-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C9H16N2/c1-8(2)11-5-3-9(7-10)4-6-11/h8-9H,3-6H2,1-2H3 |
InChI Key |
HJISGMVTKTZUAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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